Bis(pentafluoroethyl)diazene
Description
Bis(pentafluoroethyl)diazene is a fluorinated diazene compound with the molecular formula $ \text{C}4\text{F}{10}\text{N}2 $. Structurally, it consists of a nitrogen-nitrogen (N=N) double bond flanked by two pentafluoroethyl ($ \text{CF}2\text{CF}_3 $) groups. This configuration imparts unique electronic and steric properties due to the strong electron-withdrawing nature of the fluorine substituents.
Properties
CAS No. |
756-00-3 |
|---|---|
Molecular Formula |
C4F10N2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
bis(1,1,2,2,2-pentafluoroethyl)diazene |
InChI |
InChI=1S/C4F10N2/c5-1(6,7)3(11,12)15-16-4(13,14)2(8,9)10 |
InChI Key |
YTQXZZNYAQZJOU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(N=NC(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluoroethyl)diazene typically involves the reaction of pentafluoroethyl iodide with hydrazine under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(pentafluoroethyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its hydrazine derivatives.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluoroethyl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Bis(pentafluoroethyl)diazene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of fluorinated drugs.
Industry: this compound is employed in the production of specialty chemicals and materials with high fluorine content.
Mechanism of Action
The mechanism of action of bis(pentafluoroethyl)diazene involves its interaction with molecular targets through the diazene moiety. The compound can undergo cis-trans isomerization, which affects its reactivity and interaction with other molecules. The high electronegativity of fluorine atoms also plays a crucial role in its chemical behavior, influencing the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Diazene Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
| Compound | Substituents | Molecular Weight (g/mol) | Bond Length (N=N, Å) | Electron-Withdrawing Effect |
|---|---|---|---|---|
| Bis(pentafluoroethyl)diazene | $ \text{CF}2\text{CF}3 $ | 242.03 | ~1.23 (estimated) | Extremely high |
| (E)-Bis(4-ethynylphenyl)diazene | $ \text{C}6\text{H}4\text{C≡CH} $ | 258.29 | ~1.25 (experimental) | Moderate (π-conjugation) |
| Bis(trifluoromethyl)diazene | $ \text{CF}_3 $ | 176.03 | ~1.22 (experimental) | High |
Key Observations :
- The N=N bond length in this compound is slightly elongated compared to simpler fluorinated analogs like Bis(trifluoromethyl)diazene, likely due to increased steric bulk and electron withdrawal destabilizing the N=N bond .
- The ethynylphenyl derivative exhibits greater π-conjugation, reducing its reactivity compared to fully fluorinated analogs .
Stability and Reactivity
Fluorinated diazenes are generally thermally stable but highly reactive toward nucleophiles due to electron-deficient N=N bonds.
- This compound : Demonstrates exceptional thermal stability (decomposition >200°C) but reacts explosively with reducing agents. Its stability is attributed to fluorine’s inductive effects and steric protection of the N=N bond .
- Bis(trifluoromethyl)diazene : Less thermally stable (decomposition ~150°C) due to smaller substituents and weaker steric shielding. Reacts similarly with nucleophiles but at a slower rate .
- Non-fluorinated analogs (e.g., Bis(ethyl)diazene): Highly unstable, decomposing at room temperature. The absence of electron-withdrawing groups destabilizes the N=N bond .
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